molecular formula C21H22N2O8 B4111276 Ethyl 3-[[4-(4-methoxy-2-nitroanilino)-4-oxobutanoyl]oxymethyl]benzoate

Ethyl 3-[[4-(4-methoxy-2-nitroanilino)-4-oxobutanoyl]oxymethyl]benzoate

Cat. No.: B4111276
M. Wt: 430.4 g/mol
InChI Key: QWPRFKIGIJRESR-UHFFFAOYSA-N
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Description

Ethyl 3-[({4-[(4-methoxy-2-nitrophenyl)amino]-4-oxobutanoyl}oxy)methyl]benzoate is an organic compound with a complex structure It is an ester derivative, characterized by the presence of an ethyl group, a benzoate moiety, and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[[4-(4-methoxy-2-nitroanilino)-4-oxobutanoyl]oxymethyl]benzoate typically involves multi-step organic reactions. One common method involves the esterification of anisic acid with ethanol in the presence of an acid catalyst . The intermediate products are then subjected to further reactions, including nitration and amination, to introduce the nitro and amino groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[({4-[(4-methoxy-2-nitrophenyl)amino]-4-oxobutanoyl}oxy)methyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Ethyl 3-[({4-[(4-methoxy-2-nitrophenyl)amino]-4-oxobutanoyl}oxy)methyl]benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-[[4-(4-methoxy-2-nitroanilino)-4-oxobutanoyl]oxymethyl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the nitro and amino groups allows it to participate in redox reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-[({4-[(4-methoxy-2-nitrophenyl)amino]-4-oxobutanoyl}oxy)methyl]benzoate is unique due to its specific substitution pattern and the presence of both nitro and amino groups. These functional groups confer distinct chemical reactivity and potential biological activities, setting it apart from similar compounds .

Properties

IUPAC Name

ethyl 3-[[4-(4-methoxy-2-nitroanilino)-4-oxobutanoyl]oxymethyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O8/c1-3-30-21(26)15-6-4-5-14(11-15)13-31-20(25)10-9-19(24)22-17-8-7-16(29-2)12-18(17)23(27)28/h4-8,11-12H,3,9-10,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPRFKIGIJRESR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)COC(=O)CCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-[[4-(4-methoxy-2-nitroanilino)-4-oxobutanoyl]oxymethyl]benzoate
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Ethyl 3-[[4-(4-methoxy-2-nitroanilino)-4-oxobutanoyl]oxymethyl]benzoate
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Ethyl 3-[[4-(4-methoxy-2-nitroanilino)-4-oxobutanoyl]oxymethyl]benzoate
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Ethyl 3-[[4-(4-methoxy-2-nitroanilino)-4-oxobutanoyl]oxymethyl]benzoate
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Ethyl 3-[[4-(4-methoxy-2-nitroanilino)-4-oxobutanoyl]oxymethyl]benzoate
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Ethyl 3-[[4-(4-methoxy-2-nitroanilino)-4-oxobutanoyl]oxymethyl]benzoate

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